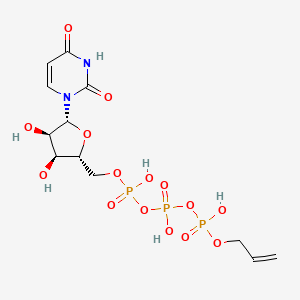

Allyl uridine-triphosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Allyl-UTP is an organic triphosphate formed by condensation between the gamma-phospho group of uridine 5'-triphosphate and allyl alcohol. It derives from an allyl alcohol and an UTP.

Applications De Recherche Scientifique

Biochemical Research Applications

Allyl-UTP is primarily utilized in the synthesis of RNA and as a tool for studying nucleotide interactions within biological systems. Its applications include:

- RNA Synthesis : Allyl-UTP is employed in the enzymatic synthesis of RNA oligonucleotides. It serves as a substrate for RNA polymerases, facilitating the incorporation of modified nucleotides into RNA strands. This modification can enhance the stability and functionality of the resulting RNA molecules .

- Fluorescent Labeling : The allyl group in Allyl-UTP allows for post-synthetic modifications that enable fluorescent labeling of nucleic acids. This property is particularly useful in microarray technologies and other applications where tracking or quantifying nucleic acids is essential .

- Template-independent Enzymatic Reactions : Recent studies have demonstrated that Allyl-UTP can be used in template-independent enzymatic reactions, achieving high coupling efficiencies for nucleotide incorporation. This opens avenues for developing novel RNA synthesis methods that do not rely on traditional templates, potentially streamlining RNA production processes .

Therapeutic Applications

The therapeutic potential of Allyl-UTP is being explored in several contexts:

- Antiviral Agents : Modified nucleotides like Allyl-UTP are being investigated for their ability to inhibit viral replication. By incorporating such analogs into viral RNA, researchers aim to disrupt viral life cycles and enhance antiviral therapies .

- Neuroprotective Effects : Studies have indicated that uridine derivatives, including those related to Allyl-UTP, may have neuroprotective properties. They could play a role in maintaining cognitive functions and protecting against neurodegenerative diseases through modulation of cellular energy metabolism .

Comparative Data on Nucleotide Modifications

The following table summarizes key differences between various nucleotide modifications, including Allyl-UTP:

| Nucleotide Modification | Chemical Structure | Applications | Key Properties |

|---|---|---|---|

| Uridine Triphosphate (UTP) | C9H13N2O12P3 | Energy metabolism | Natural nucleotide |

| 5-Aminoallyl Uridine Triphosphate (AA-UTP) | C12H19N2O15P3 | Fluorescent labeling | Reactive with NHS esters |

| Allyl Uridine Triphosphate (Allyl-UTP) | C12H19N2O15P3 | RNA synthesis, antiviral research | Enhanced stability and reactivity |

Case Study 1: Enzymatic Synthesis of RNA

A study demonstrated the use of Allyl-UTP in synthesizing RNA oligonucleotides with high efficiency. The incorporation of the allyl group allowed for better control over the synthesis process, leading to higher yields of desired RNA products .

Case Study 2: Neuroprotective Effects

Research indicated that uridine derivatives could significantly reduce cell death in cardiomyocytes under hypoxic conditions. The study highlighted the potential of these compounds to maintain mitochondrial function and protect against ischemic injury, suggesting a broader application for neuroprotection .

Analyse Des Réactions Chimiques

Enzymatic Incorporation into RNA

Allyl-UTP serves as a reversible terminator nucleotide in template-independent RNA synthesis. Poly(U) polymerase (PUP) incorporates allyl-UTP into oligonucleotides, followed by enzymatic deblocking .

Incorporation Efficiency

-

Coupling efficiency : ~95% for allyl-UTP in bulk-phase reactions .

-

Turnover rate : Higher for uridine and cytidine analogues compared to adenosine/guanosine derivatives .

| Nucleotide | Enzyme Turnover (pmol/min) | Coupling Efficiency (%) |

|---|---|---|

| Allyl-UTP | 1,200 | 95 |

| Allyl-CTP | 980 | 94 |

| Allyl-ATP | 450 | 92 |

Deblocking Reactions

The 3'-O-allyl ether group is removed via palladium-catalyzed cleavage, enabling iterative oligonucleotide elongation .

Reaction Mechanism

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

-

Nucleophile : Dimethylamine-borane complex (DMAB).

-

Conditions : 30°C for 30 minutes in aqueous buffer (pH 7.5) .

Efficiency :

-

Byproducts : Allyl alcohol and regenerated 3'-OH group.

Stability and Modifications

Allyl-UTP demonstrates resistance to enzymatic hydrolysis due to the allyl group’s steric and electronic effects. Modifications at the 4-position of the uracil ring (e.g., thio or alkyl groups) alter receptor binding but do not affect triphosphate reactivity .

Structural-Activity Relationships

| Modification | Effect on P2Y₁₂ Receptor Binding (IC₅₀) | Hydrolysis Stability |

|---|---|---|

| 4-Thio substitution | 7.5 µM (33-fold increase vs. UTP) | Moderate |

| 2-Thio substitution | 30 µM (8-fold increase vs. UTP) | High |

| Allyl-UTP | Not reported | High |

Propriétés

Formule moléculaire |

C12H19N2O15P3 |

|---|---|

Poids moléculaire |

524.2 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(prop-2-enoxy)phosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C12H19N2O15P3/c1-2-5-25-30(19,20)28-32(23,24)29-31(21,22)26-6-7-9(16)10(17)11(27-7)14-4-3-8(15)13-12(14)18/h2-4,7,9-11,16-17H,1,5-6H2,(H,19,20)(H,21,22)(H,23,24)(H,13,15,18)/t7-,9-,10-,11-/m1/s1 |

Clé InChI |

NNJDYOFGDCPDIN-QCNRFFRDSA-N |

SMILES isomérique |

C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O |

SMILES canonique |

C=CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.